molecular formula C5H8Br2O2 B7795404 2,3-Dibromo-2-methylbutanoic acid CAS No. 91114-65-7

2,3-Dibromo-2-methylbutanoic acid

Cat. No.: B7795404
CAS No.: 91114-65-7
M. Wt: 259.92 g/mol
InChI Key: WWYSKCWQDVVVKF-UHFFFAOYSA-N
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Description

2,3-Dibromo-2-methylbutanoic acid is an organic compound with the molecular formula C5H8Br2O2. It is a halogenated carboxylic acid, characterized by the presence of two bromine atoms and a methyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-2-methylbutanoic acid can be synthesized through the bromination of 2-methylbutanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the 2 and 3 positions of the 2-methylbutanoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reactants, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-2-methylbutanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.

    Reduction Reactions: The compound can be reduced to 2-methylbutanoic acid by using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.

Major Products

    Substitution: Products include 2-hydroxy-2-methylbutanoic acid, 2-amino-2-methylbutanoic acid, and 2-mercapto-2-methylbutanoic acid.

    Reduction: The major product is 2-methylbutanoic acid.

    Elimination: The major product is 2-methyl-2-butene.

Scientific Research Applications

2,3-Dibromo-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-2-methylbutanoic acid involves its reactivity due to the presence of bromine atoms. These atoms can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The carboxylic acid group can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-2-methylpropionic acid
  • 2,3-Dibromo-4,4-bis(2,5-dimethoxyphenyl)-2-butenoic acid
  • 2,3-Dibromo-2’-ethoxysuccinanilic acid

Uniqueness

2,3-Dibromo-2-methylbutanoic acid is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl group on the butanoic acid backbone. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

2,3-dibromo-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-3(6)5(2,7)4(8)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYSKCWQDVVVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C(=O)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201034177
Record name 2,3-Dibromo-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201034177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91114-65-7
Record name 2,3-Dibromo-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201034177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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